molecular formula C11H14N4O2 B14312070 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112500-67-1

5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14312070
CAS No.: 112500-67-1
M. Wt: 234.25 g/mol
InChI Key: ITJOVJQYJMXXBT-UHFFFAOYSA-N
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Description

5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes an amino group and two ethyl groups attached to the pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrido[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ethyl groups, along with the pyrido[4,3-d]pyrimidine core, makes it a valuable compound for various scientific applications.

Properties

CAS No.

112500-67-1

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-3-14-7-5-6-13-9(12)8(7)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13)

InChI Key

ITJOVJQYJMXXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2)N)C(=O)N(C1=O)CC

Origin of Product

United States

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